(1S,4S)-5-Phenylbicyclo[2.2.2]oct-5-en-2-one
Description
Properties
Molecular Formula |
C14H14O |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
(1S,4S)-5-phenylbicyclo[2.2.2]oct-5-en-2-one |
InChI |
InChI=1S/C14H14O/c15-14-9-11-6-7-12(14)8-13(11)10-4-2-1-3-5-10/h1-5,8,11-12H,6-7,9H2/t11-,12-/m0/s1 |
InChI Key |
NGFMXHCCPBGFRE-RYUDHWBXSA-N |
Isomeric SMILES |
C1C[C@H]2C=C([C@@H]1CC2=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CC2C=C(C1CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cycloaddition as the Core Strategy
The most established and efficient method for synthesizing (1S,4S)-5-Phenylbicyclo[2.2.2]oct-5-en-2-one involves a Diels-Alder reaction between a suitably substituted diene and a dienophile. According to recent literature, the process typically employs cyclohexadiene derivatives as the diene component, with phenyl-substituted alkenes or acrylonitrile derivatives as dienophiles.
A pivotal study demonstrates the use of (cyclohexa-1,5-dien-1-yloxy)trimethylsilane as a diene precursor, reacting with α-acetoxyacrylonitrile , acrylonitrile , or α-chloroacrylonitrile as dienophiles. The reaction is optimized under controlled temperatures, often ranging from ambient to 80°C, with catalysts such as Lewis acids (e.g., aluminum chloride or boron trifluoride) to enhance regio- and stereoselectivity.
Reaction Optimization and Yield Data
| Reaction Parameter | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Diene precursor | Cyclohexadiene derivative | — | Used as the starting material |
| Dienophile | α-Acetoxyacrylonitrile | 44 (overall yield) | Under optimized conditions with Lewis acid catalysis |
| Temperature | 25–80°C | — | Elevated temperatures favor cycloaddition |
| Catalyst | Lewis acids (e.g., BF₃·OEt₂) | — | To improve stereoselectivity and yield |
The process avoids chromatographic purification, favoring direct isolation of the product through crystallization or filtration, which enhances scalability.
Industrial Scale-Up Strategies
For large-scale production, continuous flow reactors have been employed to improve safety, reaction control, and throughput. The use of α-chloroacrylonitrile as a dienophile has been particularly advantageous, providing a safer and more manageable process with yields around 44% over six steps, including intermediate isolations.
Alternative Synthetic Approaches
Diastereoselective Synthesis via Organometallic Reagents
Recent patents and research describe diastereoselective routes involving organometallic reagents, such as alkyl or aryl organometallics, to introduce substituents at specific positions on the bicyclic core. These methods often involve initial formation of a diastereomeric mixture, which can be refined through chiral auxiliaries or chiral catalysts.
Multi-Step Functionalization
Post-cycloaddition modifications include oxidation, reduction, and substitution reactions to tailor the compound's stereochemistry and functional groups. For example, oxidation with potassium permanganate or chromium trioxide can convert the bicyclic ketone into corresponding acids or alcohols, while electrophilic aromatic substitution can modify the phenyl group.
Research Outcomes and Data Analysis
Reaction Efficiency and Selectivity
Recent studies emphasize the importance of stereoselectivity, with diastereomeric ratios often exceeding 95:5 in optimized conditions. The use of chiral catalysts or auxiliaries can further enhance enantioselectivity, producing enantiomerically enriched products suitable for pharmaceutical applications.
Summary of Key Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Diels-Alder with cyclohexadiene derivatives | High regio- and stereoselectivity | Scalable, well-understood | Requires careful control of reaction conditions |
| Organometallic addition | Precise functionalization | High diastereoselectivity | Multi-step, potentially costly |
| Multi-step oxidation/reduction | Functional group diversification | Versatile | Longer synthesis routes |
Chemical Reactions Analysis
Key Chemical Reactions
The compound exhibits reactivity typical of ketones and alkenes, with stereochemical control influencing outcomes:
a. Electrophilic Additions
-
The bicyclic double bond undergoes electrophilic additions, such as cyclopropanation or epoxidation, depending on reaction conditions.
b. Nucleophilic Reactions
-
The ketone group participates in nucleophilic attacks, enabling functionalization (e.g., Grignard additions).
c. Rhodium-Catalyzed B–H Insertion
-
Mechanism :
-
Kinetic Data :
Mechanistic Insights
a. Stereoselectivity Origins
-
DFT calculations reveal that the bicyclo[2.2.2]octadiene ligand in Rh(I) catalysts orients substituents to favor R-product formation .
-
Energy barriers:
b. β-Hydride Migration
-
Avoided by using bulky catalysts (e.g., [Rh(2²⁸)]), which suppress olefin byproducts .
-
Calculated energy barrier for β-hydride migration: 17.4 kcal/mol .
Reaction Optimization Data
| Entry | R¹ Group | Yield (%) | ee (%) |
|---|---|---|---|
| 1 | Et | 97 | 56 |
| 7 | C(CH₃)₂Ph | 47 | 82 |
| 15 | Buᵗ | 98 | 96 |
Biological Activity
(1S,4S)-5-Phenylbicyclo[2.2.2]oct-5-en-2-one is a bicyclic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure with a phenyl group, contributing to its unique reactivity and biological properties. The molecular formula is , and it has a molecular weight of 222.27 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄O |
| Molecular Weight | 222.27 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. Its structure allows for effective binding to these targets, influencing cellular processes such as:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play roles in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, affecting signaling pathways associated with various physiological responses.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been tested against several cancer cell lines, demonstrating cytotoxic effects through apoptosis induction.
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the compound's efficacy against breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent .
Neuroprotective Effects
The compound also shows promise in neuroprotection, particularly in models of neurodegenerative diseases. It appears to modulate neurotransmitter levels and protect neuronal cells from oxidative stress.
Case Study:
A study conducted on animal models of Alzheimer's disease demonstrated that administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation .
Synthesis and Derivatives
The synthesis of this compound typically involves Diels-Alder reactions or other cyclization methods that yield high enantiomeric purity. Understanding the synthetic routes is crucial for developing derivatives with enhanced biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Bicyclo[2.2.2]octane Derivatives
The following table summarizes key structural analogs, their synthesis, and applications:
Key Comparative Insights
Structural and Electronic Effects
- Phenyl vs. In contrast, alkyl-substituted derivatives (e.g., 1-methyl or 1,8,8-trimethyl) exhibit reduced steric hindrance, favoring rearrangement reactions .
- Ketone Position : The ketone at position 2 is conserved across analogs, enabling Baeyer-Villiger oxidation to lactones or further functionalization .
Q & A
Q. What are the key synthetic steps for enantioselective preparation of (1S,4S)-5-Phenylbicyclo[2.2.2]oct-5-en-2-one?
A practical enantioselective route involves:
- Intramolecular aldol reaction : An in situ prepared ketone aldehyde undergoes aldol cyclization to form the bicyclic intermediate (1R,4R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one with high chiral purity (>99.5:0.5 er).
- Crystallization-Induced Diastereomer Transformation (CIDT) : The intermediate is isolated as a solid via CIDT, ensuring enantiomeric purity without chromatography .
- Dehydration : The secondary alcohol is dehydrated under optimized conditions (extensive screening of acids and solvents) to yield the target ketone in >99% chemical purity .
Q. How does solvent choice influence synthesis efficiency and scalability?
-
2-MeTHF (2-methyltetrahydrofuran) : Demonstrated superior performance in Diels-Alder reactions, achieving 98% yield at the kilogram scale. It is a greener alternative to dichloromethane, with better boiling point and immiscibility with water, facilitating phase separation .
-
Comparison table :
Solvent Yield (%) Scalability Environmental Impact 2-MeTHF 98 Kilogram Low Dichloromethane 85–90 Limited High
Q. What spectroscopic methods confirm the compound’s structural and chiral purity?
- IR spectroscopy : Key carbonyl stretch at ~5.78 µm (ketone group) .
- NMR : Bridgehead protons and phenyl group signals validate the bicyclic structure.
- Chiral HPLC or polarimetry : Quantifies enantiomeric excess (>99.5:0.5 er) .
Advanced Research Questions
Q. How is CIDT optimized to achieve >99.5% enantiomeric purity?
CIDT exploits differences in solubility between diastereomers:
Q. What challenges arise during scale-up, and how are they resolved?
- Intermediate stability : Oily intermediates (e.g., aldol adducts) complicate isolation. Solution: Use CIDT to solidify intermediates early in the synthesis .
- Dehydration side reactions : Screening Brønsted acids (e.g., p-TsOH) and aprotic solvents (toluene) minimizes byproducts like dimerization .
- Solvent recovery : 2-MeTHF’s low toxicity allows efficient recycling in large-scale processes .
Q. How do electron-acceptor substituents at bridgehead positions affect photochemical reactivity?
- Substituent effects : Electron-withdrawing groups (e.g., phenyl, isopropenyl) at C-4 increase rigidity and alter π-conjugation, stabilizing ketene intermediates during photoreactions.
- Experimental validation : Irradiation of 5,6-dibenzoyl-4-phenyl derivatives generates stable ketenes, confirmed by trapping experiments and UV-Vis spectroscopy .
Q. What strategies enable derivatization of the bicyclo[2.2.2]octenone core?
- Grignard reactions : Addition to the ketone forms tertiary alcohols (e.g., 3-hydroxy-7-(4-methoxy)phenyl derivatives) .
- Wittig reactions : Generate exocyclic alkenes (e.g., 5,6-dibenzoyl derivatives) for further functionalization .
- Hydrolysis and alkylation : Silyloxy adducts from Diels-Alder reactions are hydrolyzed to introduce hydroxyl groups .
Q. Can microwave irradiation improve reaction kinetics for related compounds?
- Case study : Microwave-assisted thermolysis accelerates retro-Diels-Alder/Diels-Alder tandem reactions, reducing reaction time from hours to minutes for derivatives like 3-hydroxy-7-(4-methoxy)phenylbicyclo[2.2.2]octenone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
